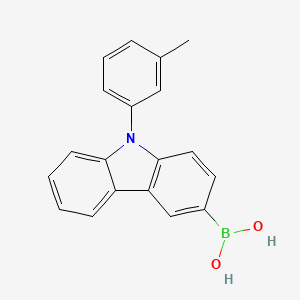

(9-(m-tolyl)-9H-carbazol-3-yl) boronic acid

Description

(9-(m-Tolyl)-9H-carbazol-3-yl) boronic acid is an aromatic organoboron compound featuring a carbazole core substituted with a meta-tolyl group at the 9-position and a boronic acid (-B(OH)₂) moiety at the 3-position. This structure combines the electron-rich carbazole system, known for optoelectronic applications, with the versatile reactivity of boronic acids, which are pivotal in Suzuki-Miyaura cross-coupling reactions . The exact mass of the compound is 301.0784 g/mol, and its molecular formula is C₁₉H₁₆BNO₂ . Its synthesis typically involves palladium-catalyzed coupling reactions, such as Suzuki cross-coupling, as demonstrated for structurally related carbazole boronic acids .

Properties

Molecular Formula |

C19H16BNO2 |

|---|---|

Molecular Weight |

301.1 g/mol |

IUPAC Name |

[9-(3-methylphenyl)carbazol-3-yl]boronic acid |

InChI |

InChI=1S/C19H16BNO2/c1-13-5-4-6-15(11-13)21-18-8-3-2-7-16(18)17-12-14(20(22)23)9-10-19(17)21/h2-12,22-23H,1H3 |

InChI Key |

TXMRJMSMDBSRHW-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=CC(=C4)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Components and Conditions

| Component | Example | Role |

|---|---|---|

| Aryl halide | (9-(m-tolyl)-9H-carbazol-3-yl) bromide | Electrophilic coupling partner |

| Organoboron reagent | Phenylboronic acid | Nucleophilic coupling partner |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂, Pd(PPh₃)₄ | Facilitates bond formation |

| Base | K₃PO₄, Cs₂CO₃ | Neutralizes HX byproduct |

| Solvent | 1,4-Dioxane, THF | Polar aprotic medium |

| Temperature | 70–120°C | Accelerates reaction kinetics |

Procedure ():

- Combine aryl halide (1 eq), boronic acid (1.2–2.2 eq), catalyst (2–5 mol%), and base (3–6 eq) in anhydrous solvent.

- Heat at 70–120°C under inert atmosphere (argon/nitrogen) for 12–24 hours.

- Purify via recrystallization (CH₂Cl₂/MeOH) or column chromatography.

Yield : 65–85% (lab scale), improved to >90% in optimized industrial setups.

Industrial Optimization

- Continuous flow reactors : Reduce reaction time from hours to minutes.

- Automated systems : Enhance reproducibility for multi-kilogram batches.

- Cost reduction : Recyclable palladium catalysts (e.g., Pd/C) lower production expenses.

Direct Borylation via Lithiation

This method introduces the boronic acid group directly onto the carbazole core, bypassing the need for pre-functionalized intermediates.

Stepwise Synthesis ()

Lithiation :

Treat 9-(m-tolyl)-9H-carbazole with n-BuLi (-90°C, THF) to generate a C3-lithiated intermediate.

$$

\text{Carbazole} + \text{Li} \xrightarrow{-90^\circ\text{C}} \text{C3-Li-carbazole}

$$Borylation :

React with trimethyl borate (B(OMe)₃) or bis(pinacolato)diboron (B₂pin₂):

$$

\text{C3-Li-carbazole} + \text{B(OMe)}3 \rightarrow \text{C3-B(OH)}2\text{-carbazole} + \text{LiOMe}

$$Hydrolysis :

Acidify with 0.5N HCl (pH 4) to yield the boronic acid.

- Avoids halogenation steps.

- Suitable for electron-rich carbazoles resistant to electrophilic substitution.

- Requires cryogenic conditions (-90°C).

- Sensitive to moisture and oxygen.

Comparative Analysis of Methods

| Parameter | Suzuki-Miyaura | Direct Borylation |

|---|---|---|

| Starting material | Pre-halogenated carbazole | Parent carbazole |

| Catalyst cost | High (Pd-based) | Low (Li-based) |

| Reaction time | 12–24 hours | 2–4 hours |

| Yield | 65–85% | 50–70% |

| Scalability | Industrial-friendly | Limited to lab scale |

Purification and Characterization

Characterization ():

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group at the 3-position of the carbazole framework facilitates Suzuki-Miyaura couplings , enabling efficient carbon-carbon bond formation. This reaction is pivotal for constructing conjugated systems in materials science and pharmaceuticals.

Example Reaction

(9-(m-Tolyl)-9H-carbazol-3-yl) boronic acid reacts with aryl halides (e.g., bromobenzothiadiazole derivatives) under palladium catalysis to form biaryl linkages. A study using analogous carbazolyl boronic acids demonstrated the following optimized conditions :

| Entry | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | K₂CO₃ | THF/H₂O | 70 | 23–24 |

| 2 | Pd(OAc)₂ | Cs₂CO₃ | THF | 70 | 18–22 |

| 3 | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 110 | 19–22 |

Key Observations

-

Polar aprotic solvents (e.g., THF, dioxane) improve solubility and reaction efficiency .

-

Elevated temperatures (70–110°C) enhance coupling rates but may reduce selectivity .

-

Steric effects from the m-tolyl group slightly hinder coupling efficiency compared to unsubstituted carbazoles .

Transition-Metal-Free Photostimulated Reactions

Under UV irradiation, this compound participates in single-electron transfer (SET) processes, forming aryl radicals for intramolecular cyclization. This method avoids transition-metal catalysts and operates under mild conditions .

Mechanistic Pathway

-

Radical Initiation : UV light generates a radical anion from the boronic acid.

-

C–N Bond Formation : Intramolecular attack of the aryl radical on the adjacent amine group forms the carbazole core.

-

Rearomatization : Loss of boric acid yields the final 9H-carbazole derivative .

Performance Metrics

-

Yields range from 21% to 84% , depending on substituent electronic effects .

-

Reactions proceed at room temperature in air, highlighting operational simplicity .

Halogenation and Functionalization

The carbazole moiety undergoes regioselective halogenation, enabling further diversification. For example, bromination at the 6-position of the carbazole core has been reported using N-bromosuccinimide (NBS) :

Procedure

-

Substrate: 9-Mesityl-9H-carbazole (2.28 g, 8.00 mmol)

-

Reagent: NBS (2.91 g, 16.4 mmol) in DMF at 0°C → RT

Applications

-

Halogenated derivatives serve as intermediates for subsequent cross-coupling or nucleophilic substitution .

Acid-Catalyzed Esterification

The boronic acid group reacts with diols (e.g., pinacol) to form boronate esters, enhancing stability and solubility for storage or further reactions :

Reaction Scheme

Conditions

-

Solvent: Anhydrous THF

-

Catalyst: Trace HCl or acetic acid

Comparative Reactivity of Carbazolyl Boronic Acids

The m-tolyl substituent modulates electronic and steric properties, as shown in the table below:

| Compound | Substituent | Suzuki Coupling Yield (%) |

|---|---|---|

| (9-(m-Tolyl)-9H-carbazol-3-yl)BA | m-Tolyl | 23–24 |

| (9-Phenyl-9H-carbazol-3-yl)BA | Phenyl | 30–35 |

| (9-Hexyl-9H-carbazol-3-yl)BA | Hexyl | 19–22 |

Trends

Scientific Research Applications

"(9-(m-tolyl)-9H-carbazol-3-yl) boronic acid" is not the same as "3-(9H-Carbazol-9-yl)phenylboronic acid." Therefore, the provided search results may not directly address the query about "this compound". However, the search results do provide information on applications of similar compounds, such as 3-(9H-Carbazol-9-yl)phenylboronic acid and tris(4-(9H-carbazol-9-yl)phenyl)amine, which can be used to infer potential applications of the target compound.

Here's a summary based on the provided search results:

Organic Electronics

- OLEDs and OPVs: 3-(9H-Carbazol-9-yl)phenylboronic acid is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), potentially enhancing their efficiency and stability . Tris(4-(9H-carbazol-9-yl)phenyl)amine is also utilized as a hole-transport material in OLEDs and OPV devices.

- Hole-Transporting and Hole-Injecting Material: Tris(4-(9H-carbazol-9-yl)phenyl)amine acts as a hole-transporting and hole-injecting material in LEDs and perovskite solar cells, improving their efficiency and stability.

Medicinal Chemistry

- Pharmaceutical Synthesis: 3-(9H-Carbazol-9-yl)phenylboronic acid serves as a building block in the synthesis of pharmaceutical compounds, including drugs targeting cancer and other diseases .

- Biological Activity: Carbazole derivatives have exhibited antibacterial, antifungal, and anticancer activities .

Sensor Technology

- Chemical Sensors: 3-(9H-Carbazol-9-yl)phenylboronic acid is employed in the fabrication of chemical sensors due to its ability to form complexes with specific ions or molecules, enabling sensitive detection .

- Biosensors: The electron-rich properties of tris(4-(9H-carbazol-9-yl)phenyl)amine make it useful in bioelectronic applications, such as biosensors.

Polymer Chemistry

- Boron-Containing Polymers: 3-(9H-Carbazol-9-yl)phenylboronic acid is used in the creation of boron-containing polymers, which can improve material properties like thermal stability and mechanical strength .

Catalysis

- Cross-Coupling Reactions: 3-(9H-Carbazol-9-yl)phenylboronic acid is significant in catalysis, particularly in cross-coupling reactions, which are essential for constructing complex organic molecules efficiently . For example, (9-hexyl-9H-carbazol-3-yl)boronic acid is used in Suzuki-Miyamura cross-coupling reactions .

Other potential applications

- Drug delivery systems: Research is ongoing into the potential use of carbazole derivatives in drug delivery systems due to their unique electronic properties.

Mechanism of Action

The mechanism of action of (9-(m-tolyl)-9H-carbazol-3-yl) boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in chemical biology and medicinal chemistry. The carbazole moiety can participate in π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Electronic Properties

The compound’s structural analogues differ in substituent positions and aromatic systems. Key examples include:

Key Observations :

Physicochemical Properties

- Solubility : The meta-tolyl group may enhance lipid solubility compared to polar substituents (e.g., hydroxyl or carboxyl groups), though precipitation in aqueous media remains a challenge for many boronic acids .

- Stability : Carbazole boronic acids with electron-withdrawing groups (e.g., trifluoromethoxy) exhibit greater hydrolytic stability, critical for storage and in vivo applications .

Biological Activity

(9-(m-tolyl)-9H-carbazol-3-yl) boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which has implications in drug design and development. This article explores the biological activity of this specific boronic acid derivative, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Formula : C19H16BNO2

- Molecular Weight : 303.14 g/mol

- Structure : The compound features a carbazole core with a tolyl substituent at the 9-position and a boronic acid functional group at the 3-position.

Boronic acids like this compound interact with biological molecules through the formation of boronate esters. This interaction can influence various biochemical pathways, particularly in enzyme inhibition and modulation of signaling pathways.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. This mechanism is particularly relevant in the context of multiple myeloma and other malignancies .

- Antimicrobial Properties : The compound has been investigated for its potential to combat bacterial infections by disrupting bacterial cell wall synthesis .

- Anti-inflammatory Effects : Some studies suggest that boronic acids can modulate inflammatory pathways, potentially reducing inflammation in various disease models.

Case Studies

- Anticancer Efficacy :

- Antimicrobial Activity :

Comparative Analysis of Biological Activity

The following table summarizes the biological activities reported for this compound compared to other related compounds:

| Compound | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 9-Boronoanthracene | Moderate | Low | Low |

| 3-Boronoquinoline | High | High | Moderate |

Q & A

Q. What are the common synthetic strategies for (9-(m-tolyl)-9H-carbazol-3-yl) boronic acid?

The synthesis typically involves Suzuki-Miyaura cross-coupling or direct borylation of the carbazole scaffold. For example:

- Carbazole functionalization : Introduce the m-tolyl group via nucleophilic substitution or palladium-catalyzed coupling.

- Borylation : Use lithiation followed by reaction with trimethyl borate or employ Miyaura borylation (Pd(dppf)Cl₂ catalyst with bis(pinacolato)diboron). Key considerations include protecting sensitive functional groups and optimizing reaction temperature (e.g., 80–100°C for cross-coupling) .

Q. How can this compound be characterized to confirm its structure and purity?

A multi-technique approach is recommended:

- NMR : ¹H/¹³C NMR to verify aromatic proton environments and boronic acid proton (~8–10 ppm in DMSO-d₆).

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (exact mass: 287.112 g/mol). Derivatization with diols (e.g., pinacol) may prevent boroxine formation during analysis .

- X-ray Diffraction : Single-crystal analysis using SHELXL for precise bond-length/angle validation (e.g., B–C bond ~1.56 Å) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

Use SHELXL for small-molecule refinement:

- Address twinning by applying the TWIN/BASF commands for non-merohedral twins.

- Refine anisotropic displacement parameters (ADPs) to resolve thermal motion artifacts.

- Validate hydrogen bonding networks (e.g., B–O interactions) using OLEX2 or WinGX for graphical interpretation .

Q. What experimental conditions optimize glycoprotein capture using boronic acid-functionalized surfaces?

- Surface Design : Immobilize the compound on silica or polymer microfluidic chips via EDC/NHS chemistry.

- Buffer Optimization : Use pH 8.5 (boronate-diol ester stability) with 100 mM ammonium acetate to minimize non-specific binding.

- Selectivity Testing : Compare binding of RNase B (glycosylated) vs. RNase A (non-glycosylated) via SPR or fluorescence quenching .

Q. How do thermal degradation pathways impact flame-retardant applications?

Conduct thermogravimetric analysis (TGA) under nitrogen/air:

- Decomposition Onset : Typically 200–250°C for aromatic boronic acids.

- Char Residue Analysis : Evaluate flame inhibition via FTIR of evolved gases (e.g., B–O–C linkages at 1350 cm⁻¹). Structural modifications (e.g., electron-withdrawing groups on m-tolyl) enhance thermal stability .

Q. Why might MALDI-MS data show unexpected peaks, and how can this be mitigated?

- Boroxine Formation : Dehydration/trimerization during ionization generates [M–H₂O]⁺ or [3M–3H₂O]⁺ adducts.

- Solution : Derivatize with 1,2-diols (e.g., mannitol) to stabilize the boronic acid as a cyclic ester. Use a DHB matrix with low laser energy to reduce fragmentation .

Q. How does this compound act as a bioisostere in drug design?

- Targeted Replacements : Substitute carboxyl (-COOH) or sulfonamide (-SO₂NH₂) groups with boronic acid to enhance binding to serine proteases (e.g., proteasome inhibitors).

- Pharmacokinetic Tuning : Improve solubility via boronate ester prodrugs (e.g., pinacol ester) and monitor LogP changes (experimental LogP ~2.46) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.